2-PROPANE-D7-THIOL
Description
Properties
CAS No. |
1219803-56-1 |
|---|---|
Molecular Formula |
C3HD7S |
Molecular Weight |
83.2 |
Synonyms |
2-PROPANE-D7-THIOL |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Incorporation in Thiols
Strategies for Carbon-Deuterium Bond Formation in Propane-Based Scaffolds
The creation of carbon-deuterium (C-D) bonds in propane (B168953) scaffolds necessitates methodologies that are both efficient and selective. acs.orgontosight.ai Propane and its derivatives serve as fundamental building blocks in organic chemistry, and the ability to precisely install deuterium (B1214612) atoms opens avenues for detailed mechanistic investigations and the synthesis of isotopically labeled standards. ontosight.ai
Hydrogen Isotope Exchange (HIE) represents a direct and atom-economical approach for deuterium incorporation, where a C-H bond is replaced by a C-D bond. acs.orgmdpi.com These protocols are highly desirable for late-stage functionalization, minimizing the need for lengthy de novo syntheses. acs.org
Homogeneous catalysis provides a powerful means for achieving high selectivity in deuterium incorporation. marquette.edunih.gov Transition metal complexes, particularly those of iridium and ruthenium, have been instrumental in mediating H/D exchange reactions. acs.orguni-koeln.de For instance, iridium-based catalysts have demonstrated remarkable efficacy in directing deuterium to specific positions, often guided by the presence of coordinating functional groups within the substrate molecule. acs.org Ruthenium complexes have also been employed for H/D exchange with D₂O under mild conditions. uni-koeln.de Iron catalysis has emerged as a more economical and environmentally benign alternative for the deuteration of various organic molecules. nih.govthieme-connect.com
Table 1: Comparison of Homogeneous Catalysts for Deuterium Integration
| Catalyst Type | Metal | Common Deuterium Source | Key Advantages |
|---|---|---|---|
| Iridium-based | Iridium | D₂ gas | High efficiency and selectivity, mild reaction conditions. acs.org |
| Ruthenium-based | Ruthenium | D₂O | Effective under mild conditions. uni-koeln.de |
| Iron-based | Iron | D₂O | Economical and environmentally friendly. nih.govthieme-connect.com |
Visible-light photoredox catalysis has revolutionized the field of organic synthesis, and its application to deuteration reactions is a significant advancement. princeton.eduprinceton.edu This methodology often involves the generation of radical intermediates under mild conditions, which can then be trapped by a deuterium source. princeton.edunju.edu.cn The synergy between a photocatalyst and a thiol co-catalyst is frequently employed. princeton.edunih.gov The photocatalyst, upon light absorption, initiates a single-electron transfer process, while the thiol facilitates the hydrogen atom transfer (HAT) from a deuterium source like D₂O. princeton.eduprinceton.edu This dual catalytic system has been successfully applied to the deuteration of a wide range of organic molecules, including those with amine functionalities. princeton.edu
A noteworthy example is the use of an organic photoredox catalyst, such as 4CzIPN, in conjunction with a thiol catalyst. princeton.edunih.gov The process typically involves the photocatalyst absorbing light to reach an excited state, which then interacts with the substrate to generate a radical. princeton.edu Concurrently, the thiol catalyst exchanges its proton with deuterium from D₂O. nih.gov The resulting deuterated thiol then donates a deuterium atom to the substrate radical, completing the catalytic cycle. princeton.edunih.gov
Radical-mediated processes offer a versatile strategy for installing deuterium atoms. nju.edu.cnrsc.org These reactions often rely on the generation of a carbon-centered radical on the substrate, which then abstracts a deuterium atom from a suitable donor. nju.edu.cn Thiols have proven to be excellent hydrogen atom transfer (HAT) catalysts in these transformations. mdpi.comprinceton.edu
One approach involves the dehalogenation of an alkyl halide to generate an alkyl radical, which is then deuterated. rsc.orgnju.edu.cn For instance, the combination of a radical initiator, a thiol as a deuterium atom transfer catalyst, and D₂O as the deuterium source can effectively deuterate alkyl iodides. nju.edu.cn Another innovative method utilizes silacarboxylic acids as halogen-atom transfer agents under photoredox conditions. rsc.orgrsc.org In this system, a silyl (B83357) radical is generated, which abstracts a halogen from the substrate. The resulting alkyl radical is then deuterated by a thiol catalyst that has undergone H/D exchange with D₂O. rsc.orgrsc.org
Selective Deuteration at Specific Molecular Positions
Achieving regioselectivity in deuteration is a critical challenge. nih.gov The ability to introduce deuterium at specific sites within a molecule is essential for many applications. d-nb.info Various strategies have been developed to control the position of deuterium incorporation.
For propane-based scaffolds, the different types of C-H bonds (primary at C1/C3 vs. secondary at C2) exhibit different reactivities, which can be exploited for selective deuteration. acs.org Metal-catalyzed HIE reactions often show selectivity dictated by directing groups within the substrate. acs.org For example, functional groups capable of coordinating to the metal center can direct the catalyst to nearby C-H bonds. acs.org
Photoredox-mediated methods can also achieve high selectivity. For instance, the deuteration of amines often occurs selectively at the α-amino position. princeton.edu In the context of 2-propanethiol (B166235), the thiol group itself can influence the regioselectivity of deuteration on the propane backbone.
Deuterium Sources and Reagent Optimization in Thiol Synthesis
The choice of the deuterium source is a crucial aspect of any deuteration protocol, with factors such as cost, availability, and isotopic purity being important considerations. nih.govnju.edu.cn Deuterium oxide (D₂O) is the most common and economical source of deuterium. nih.govnju.edu.cn It is often used in conjunction with a catalyst that facilitates the transfer of deuterium to the substrate. nih.govprinceton.edunju.edu.cn Other deuterium sources include deuterium gas (D₂), deuterated solvents, and deuterated reagents like deuterated silanes. mdpi.comnih.gov
Reagent optimization is key to maximizing the efficiency and selectivity of deuteration. In thiol synthesis, the choice of the thiol catalyst in radical-mediated reactions is critical. mdpi.comprinceton.edu The bond dissociation energy (BDE) of the S-H bond and the pKa of the thiol are important parameters that influence the thermodynamics of the hydrogen atom transfer step. nih.gov For instance, triisopropylsilanethiol (B126304) has been identified as an effective HAT catalyst in several photoredox-mediated deuteration reactions. nih.gov
The optimization of reaction conditions, including the photocatalyst, solvent, and light source in photoredox methods, is also essential for achieving high deuterium incorporation. princeton.edursc.org
Table 2: Common Deuterium Sources and Their Applications
| Deuterium Source | Abbreviation | Common Applications |
|---|---|---|
| Deuterium Oxide | D₂O | Economical and widely used in catalytic H/D exchange and radical-mediated deuterations. nih.govnju.edu.cn |
| Deuterium Gas | D₂ | Used in metal-catalyzed HIE reactions. nih.gov |
| Deuterated Solvents | e.g., CDCl₃, MeOD | Can act as both solvent and deuterium source. nih.govd-nb.info |
| Deuterated Reagents | e.g., Deuterated silanes | Used in specific synthetic transformations. nih.gov |
Precursor-Based Synthetic Pathways for Deuterated Thiols
Precursor-based synthetic pathways involve the preparation of a non-deuterated or partially deuterated intermediate molecule (a precursor) that is subsequently converted into the final deuterated thiol. This approach allows for the strategic introduction of deuterium at specific molecular positions. These methods can be broadly categorized based on the modification of the precursor and the stereochemical control of the reaction.
The derivatization of non-deuterated thiol precursors is a common strategy to facilitate the introduction of deuterium. This involves chemically modifying the precursor to activate it for a subsequent deuteration step or to introduce a functional group that can be replaced by a deuterium atom. These methods are crucial for creating deuterated building blocks for more complex syntheses. nih.gov
One common approach involves the conjugate addition of a sulfur nucleophile, like glutathione (B108866) or cysteine, to an α,β-unsaturated carbonyl compound. acs.org The resulting adduct can then serve as a precursor. For the synthesis of deuterated thiols, a deuterated α,β-unsaturated starting material can be used. For instance, the synthesis of labeled S-4-(4-methylpentan-2-one)-glutathione was achieved through the conjugate addition of glutathione to deuterated mesityl oxide. acs.org This method demonstrates how a non-deuterated thiol-containing precursor (glutathione) is derivatized with a deuterated molecule to form a deuterated thiol precursor.
Another strategy involves the derivatization of a precursor to make it suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comencyclopedia.pub While primarily analytical, these derivatization techniques can be adapted for synthetic purposes. For example, derivatizing agents that react with the thiol group can introduce functionalities that are amenable to deuteration reactions. nih.govacs.orgresearchgate.net A common derivatization reaction for thiols is the formation of thioethers or thioesters. acs.org These derivatives can then undergo reduction with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium.
The table below summarizes various precursor derivatization strategies for the synthesis of deuterated thiols.
| Precursor Type | Derivatization Strategy | Deuteration Step | Example Application | Reference(s) |
| Glutathione | Conjugate addition to a deuterated α,β-unsaturated ketone | Reaction with deuterated mesityl oxide | Synthesis of [²H₁₀]-S-4-(4-methylpentan-2-one)-glutathione | acs.org |
| Alcohol | Mitsunobu reaction to form a thioester | Inversion of stereochemistry with a thiol nucleophile | Synthesis of chiral thioethers from alcohols | beilstein-journals.orgbeilstein-journals.org |
| Halogenated Compound | Reductive deuteration in the presence of a sulfide | Reaction with a sulfide, base, and deuterated solvent | General method for deuterium labeling of organic compounds | google.com |
| Thiol | Derivatization with an electrophile | Subsequent modification/cleavage to reveal deuterated thiol | Use of DTDP for derivatization prior to analysis | acs.org |
These precursor-based methods offer a high degree of control over the location of the deuterium labels. However, challenges such as keto-enol tautomerism can sometimes lead to the loss of deuterium labels, which requires careful consideration of the precursor structure and reaction conditions. mdpi.comencyclopedia.pub
When the carbon atom bearing the thiol group is a stereocenter, the synthesis of a specific stereoisomer of a deuterated thiol becomes a significant challenge. The stereochemical outcome of a reaction can be influenced by the reaction mechanism, the choice of reagents, and the presence of chiral catalysts.
A powerful method for controlling stereochemistry in thiol synthesis is the S_N2 displacement of a leaving group on a chiral substrate. beilstein-journals.orgbeilstein-journals.org This reaction proceeds with inversion of stereochemistry. For example, a chiral alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and then reacted with a sulfur nucleophile. If a deuterated sulfur nucleophile is used, or if the chiral alcohol substrate is deuterated, a stereochemically defined deuterated thiol can be obtained. The Mitsunobu reaction is another effective method for achieving inversion of stereochemistry, allowing for the conversion of chiral alcohols to chiral thioethers. beilstein-journals.orgbeilstein-journals.org
The use of chiral catalysts can also direct the stereochemical course of a reaction. For instance, in asymmetric photochemical synthesis, chiral Lewis acids or Brønsted bases can be used in conjunction with radical intermediates to control the stereoselectivity of C-S bond formation. chinesechemsoc.org Although not specifically demonstrated for 2-propane-d7-thiol, these principles are broadly applicable to the synthesis of chiral deuterated thiols.
Furthermore, the stability of stereocenters adjacent to the reacting functional groups is critical. In reactions involving the formation of organolithium intermediates from thiocarbamates, the configurational stability of the lithiated species is crucial for preserving the enantiomeric purity of the product. beilstein-journals.orgbeilstein-journals.org Increasing the steric bulk around the stereocenter can enhance this stability, allowing for deuteration with high stereochemical fidelity. beilstein-journals.orgbeilstein-journals.org
The following table outlines key stereochemical considerations in the synthesis of deuterated thiols.
| Synthetic Approach | Stereochemical Control Mechanism | Key Considerations | Potential Outcome | Reference(s) |
| S_N2 Displacement | Inversion of stereochemistry at the reaction center | Use of a chiral substrate with a good leaving group | Enantiomerically enriched deuterated thiol | beilstein-journals.orgbeilstein-journals.org |
| Mitsunobu Reaction | Inversion of stereochemistry | Activation of a chiral alcohol | Stereospecific formation of a C-S bond | beilstein-journals.orgbeilstein-journals.org |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Lewis acids, Brønsted bases) | Matching the catalyst to the substrate and reaction type | Enantioselective formation of deuterated thiols | chinesechemsoc.org |
| Organometallic Intermediates | Configurational stability of the intermediate | Steric bulk, solvent, and temperature | Retention of stereochemistry during deuteration | beilstein-journals.orgbeilstein-journals.org |
Quantitative and Qualitative Analytical Applications of Deuterated Isopropyl Thiol
2-Propane-d7-thiol, a deuterated isotopologue of isopropyl thiol, serves as a valuable tool in analytical chemistry, primarily owing to the distinct mass difference imparted by the seven deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry, and a useful compound in nuclear magnetic resonance spectroscopy studies.
Mechanistic Investigations and Reaction Pathway Elucidation
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is a cornerstone of mechanistic investigation, providing insight into bond-breaking and bond-forming events in the rate-determining step. gmu.eduosti.gov The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that of the reaction with the heavier isotope (k_heavy). For deuterium (B1214612) substitution, this is k_H/k_D.
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step. libretexts.org
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. libretexts.org For a C-H/C-D bond, the difference in zero-point energy (ZPE) between the C-H and the stronger, lower-energy C-D bond is significant. princeton.edu As this bond breaks in the transition state, the ZPE difference between the H- and D-containing reactants is largely lost, leading to a higher activation energy for the deuterated species. princeton.edu This results in a "normal" primary KIE, where k_H/k_D > 1, typically in the range of 2-8 for C-H bond cleavage at room temperature. libretexts.org In the context of 2-propane-d7-thiol, if the thiol S-H bond were replaced with an S-D bond, its cleavage in a rate-determining step (e.g., hydrogen atom transfer to a radical) would exhibit a significant primary KIE. acs.org
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking. libretexts.orglibretexts.org These effects are generally much smaller than PKIEs, with k_H/k_D values typically close to 1 (e.g., 0.7-1.5). princeton.edu They arise from changes in the vibrational environment of the isotopic label between the reactant and the transition state. gmu.edu
α-Secondary KIEs involve substitution at the carbon atom undergoing a change in hybridization. For example, a change from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization in the transition state leads to a normal KIE (k_H/k_D > 1) because the out-of-plane bending vibrations are less restricted. Conversely, a change from sp2 to sp3 results in an inverse KIE (k_H/k_D < 1).
β-Secondary KIEs involve substitution on a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond's sigma electrons interact with an adjacent empty or partially filled p-orbital in the transition state. libretexts.org Since the C-H bond is weaker and a better hyperconjugative donor than the C-D bond, a normal KIE (k_H/k_D > 1) is often observed when hyperconjugation stabilizes the transition state. libretexts.org For this compound, where all seven hydrogens on the isopropyl group are replaced by deuterium, any reaction involving the formation of a carbocation or radical at the C2 position would be expected to show a cumulative β-secondary KIE.
The following table illustrates hypothetical KIE values and their mechanistic implications for reactions involving 2-propanethiol (B166235) and its deuterated isotopologue.
| Reaction Type | Isotopic Label Position | Observed KIE (k_H/k_D) | Mechanistic Interpretation |
| Radical H-Abstraction | S-D | ~4-6 | Primary KIE; S-H bond is broken in the rate-determining step. acs.org |
| S_N1 Solvolysis | C(CD _3)_2 | ~1.1-1.3 | β-Secondary KIE; C-S bond breaks to form a carbocationic intermediate stabilized by hyperconjugation. libretexts.org |
| S_N2 Substitution | C(CD _3)_2 | ~0.95-1.0 | Inverse β-Secondary KIE; Hybridization at the α-carbon changes, but hyperconjugative stabilization is absent in the more crowded transition state. |
The magnitude of the KIE provides valuable information about the structure of the transition state (TS). osti.gov For primary KIEs, a symmetrical transition state (where the hydrogen is halfway between the donor and acceptor) generally exhibits the maximum KIE value. princeton.edu Asymmetrical transition states, which are either "early" (reactant-like) or "late" (product-like), show smaller KIEs. princeton.edu
Computational studies combined with experimental KIE measurements are particularly effective for mapping reaction pathways. ufl.edu By calculating the expected KIEs for different proposed transition state structures, a model that aligns with experimental data can be identified. ufl.eduusu.edu For instance, in phosphoryl transfer reactions, a combination of primary and secondary heavy-atom KIEs has been used to demonstrate that the enzymatic reaction proceeds through a transition state with a similar nature to the uncatalyzed reaction in solution, characterized by significant bond cleavage to the leaving group. nih.gov Similarly, studying reactions with this compound would allow for a detailed analysis of the transition state, revealing the extent of bond changes and the role of hyperconjugative or steric effects involving the isopropyl group. escholarship.org
Elucidation of Reaction Intermediates and Transient Species
Isotopic labeling is indispensable for tracking the transformation of reactants and identifying fleeting intermediates. mdpi.com In thiol chemistry, many reactions proceed through highly reactive species that are difficult to observe directly. rsc.org The use of this compound in conjunction with sensitive analytical techniques like NMR spectroscopy or mass spectrometry can provide definitive evidence for the involvement of specific intermediates.
Mechanistic studies have revealed several key reactive intermediates in thiol chemistry:
| Intermediate | Formula | Formation Reaction | Detection Method |
| Sulfenic Acid | RSOH | Thiol + H₂O₂ | ¹⁹F NMR with sterically hindered thiols. rsc.org |
| Sulfenyl Chloride | RSCl | Thiol + HOCl | ¹⁹F NMR with sterically hindered thiols. rsc.org |
| Sulfenyl Hydroperoxide | RSOOH | Thiol + ¹O₂ (Singlet Oxygen) | Inferred from computational studies and unique product profiles (sulfinic acid instead of disulfide). rsc.org |
| Disulfide S-oxide | RS(O)SR | Oxidation of disulfide | Can be a reactive intermediate in oxidant-mediated thiol-disulfide exchange. mdpi.com |
The study of a sterically hindered triptycene (B166850) thiol using ¹⁹F NMR demonstrated the direct observation of a persistent sulfenic acid (RSOH) intermediate upon reaction with hydrogen peroxide. rsc.org This work highlights a powerful strategy for studying such species. Incorporating a deuterated tag like in this compound would offer a complementary method. For example, in a reaction mixture, the unique mass of the deuterated isopropyl group could be tracked via LC-MS to confirm its presence in a proposed intermediate, while deuterium NMR could probe the intermediate's structure in solution.
Studies of Thiol Reactivity and Transformation Pathways
The hetero-Michael addition, or thia-Michael addition, is the 1,4-conjugate addition of a thiol to an α,β-unsaturated carbonyl compound (a Michael acceptor). encyclopedia.pubwikipedia.org This reaction is highly efficient and widely used in chemical biology and materials science. nih.gov The reaction is typically base-catalyzed, proceeding through the more nucleophilic thiolate anion (RS⁻). encyclopedia.pub
The general mechanism involves:
Deprotonation of the thiol to form a thiolate anion.
Nucleophilic attack of the thiolate at the β-carbon of the Michael acceptor, forming an enolate intermediate.
Protonation of the enolate to yield the final adduct.
The use of deuterated reagents and solvents can reveal subtle mechanistic details. A study on the reaction of glutathione (B108866) with N-ethylmaleimide (NEM) in D₂O found that deuterium is incorporated at the succinimide (B58015) ring. nih.gov This occurs because the enolate intermediate is quenched by the deuterated solvent. nih.gov Furthermore, the proton at the adjacent carbon (C3) can also undergo exchange in basic media, leading to a mixture of isotopomers and diastereomers. nih.govacs.org
Utilizing this compound in a Michael addition reaction would allow for precise monitoring of the thiol-adduct formation without interference from proton signals of the isopropyl group in ¹H NMR. This would simplify the analysis of H/D exchange at the Michael acceptor and provide clearer kinetic and stereochemical data.
| Parameter | Description | Influence on Reaction |
| Thiol pKa | Acidity of the thiol proton | Lower pKa leads to a higher concentration of the reactive thiolate at a given pH, increasing the reaction rate. acs.org |
| Michael Acceptor | Electrophilicity of the β-carbon | More electron-deficient acceptors (e.g., maleimides, vinyl pyridinium (B92312) salts) react faster. nih.govacs.org |
| Solvent/Catalyst | Base or nucleophile used | Weak bases (e.g., triethylamine) or nucleophilic catalysts (e.g., phosphines) promote the formation of the initiating thiolate. encyclopedia.pub |
| pH | Reaction medium acidity | Higher pH (>7) favors thiolate formation and accelerates the reaction. encyclopedia.pubacs.org |
Thiol-disulfide interchange is a fundamental reaction in biochemistry, crucial for protein folding and redox regulation. mdpi.comnih.gov The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'SSR'). This proceeds via a classic Sₙ2 mechanism, passing through a linear trisulfide-like transition state. nih.govrsc.org
RS⁻ + R'SSR' ⇌ [RS···S(R')···SR']⁻ (TS) ⇌ RSSR' + R'S⁻
Computational studies using QM/MM (Quantum Mechanics/Molecular Mechanics) methods have characterized this transition state, finding an S-S-S angle close to linear (~165-180°) and S···S distances of approximately 2.7 Å. rsc.orgresearchgate.net The reaction barrier is influenced by the pKa of the thiols and steric factors. rsc.org
Isotopic labeling with this compound would be a powerful method to study these exchange dynamics. In a system containing multiple thiols and disulfides, the deuterated isopropyl group serves as a unique mass tag. By monitoring the appearance of this tag in different disulfide species using mass spectrometry, the rates of specific interchange pathways can be quantified, providing a detailed picture of the reaction network. mdpi.com This approach is particularly valuable for unraveling complex biological redox systems.
Radical Polymerization of Thiol-Containing Monomers
The radical-mediated polymerization involving thiol-containing monomers is a cornerstone of polymer and materials science, prized for its efficiency, high yields, and stereoselectivity. wikipedia.org This process, particularly the thiol-ene reaction, proceeds via a step-growth mechanism under ambient conditions, making it a "click chemistry" reaction of significant interest. wikipedia.org Mechanistic investigations into these polymerizations are crucial for optimizing reaction conditions and tailoring polymer properties. The use of isotopically labeled compounds, such as this compound, is a powerful technique for elucidating reaction pathways and identifying rate-determining steps.
The fundamental mechanism of a radical thiol-ene polymerization occurs in a two-step cycle:
Propagation: A thiyl radical (RS•) adds across an alkene's double bond (an 'ene') in an anti-Markovnikov fashion. This step creates a transient carbon-centered radical intermediate. wikipedia.org
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule (RSH). This regenerates the thiyl radical, which can then participate in a subsequent propagation step, and forms the final thioether linkage. wikipedia.org
Elucidation via Kinetic Isotope Effect (KIE)
To probe the intricacies of this mechanism, researchers employ techniques like the kinetic isotope effect (KIE). The KIE is a measure of the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. In the context of thiol polymerizations, a deuterated compound like this compound serves as a mechanistic probe. The primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.
For a thiol, the most pertinent bond for the chain-transfer step is the sulfur-hydrogen (S-H) bond. By replacing this hydrogen with deuterium (S-D), scientists can determine if the cleavage of this bond is kinetically significant. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_H_) to that with the heavier isotope (k_D_).
A significant primary KIE (typically k_H_/k_D_ > 2) provides strong evidence that the S-H bond is broken during the rate-determining step. Conversely, a KIE value close to 1 suggests that this bond cleavage is not involved in the slowest step of the reaction. While the deuterium atoms on the propyl backbone of this compound would primarily contribute to smaller, secondary isotope effects, the critical investigation focuses on the S-D versus S-H bond.
Research Findings
The use of deuterated molecules to confirm such hypotheses is a standard method in physical organic chemistry. For instance, in a related study on the polymerization of methyl methacrylate, the use of three different deuterated phenols was found to have no measurable impact on the reaction rate. cdnsciencepub.com This result demonstrated conclusively that the radical attack occurs at the O-H group, as a significant isotope effect would have been observed otherwise. cdnsciencepub.com Similarly, studies on the inverse vulcanization of deuterated monomers have shown significant kinetic isotope effects that lead to different copolymer microstructures compared to their non-deuterated counterparts, highlighting the profound impact isotopic substitution can have on reaction mechanisms. azimuth-corp.com
The following interactive table illustrates the type of data that would be generated in a study using a deuterated thiol to investigate the rate-determining step in a thiol-ene polymerization with different 'ene' monomers.
Table 1: Illustrative Kinetic Data for Thiol-Ene Polymerization Using Standard vs. Deuterated Thiol
| 'Ene' Monomer Type | Thiol Used | Polymerization Rate (R_p) (mol L⁻¹ s⁻¹) | Rate Constant (k) | Calculated KIE (k_H_/k_D_) | Inferred Rate-Limiting Step |
| Electron-Rich (e.g., Allyl Ether) | 2-Propanethiol (S-H) | 1.5 x 10⁻³ | k_H_ | 4.5 | Chain Transfer |
| 2-Propane-d₁-thiol (S-D) | 0.33 x 10⁻³ | k_D_ | |||
| Electron-Poor (e.g., Acrylate) | 2-Propanethiol (S-H) | 0.8 x 10⁻³ | k_H_ | 1.1 | Propagation |
| 2-Propane-d₁-thiol (S-D) | 0.73 x 10⁻³ | k_D_ |
Note: Data is hypothetical and for illustrative purposes to demonstrate the application of the kinetic isotope effect. The specific compound this compound would be used to study secondary effects or in cases where all isotopic positions are relevant to the mechanism.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Deuterated Systems
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. aps.org For deuterated systems such as 2-propane-d7-thiol, DFT is particularly valuable for predicting the subtle yet significant effects of isotopic substitution on molecular properties and chemical reactions. mdpi.comnih.gov DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties, providing a foundational understanding of the molecule. inorgchemres.orgarxiv.org
DFT calculations can precisely model the electronic structure of this compound. The substitution of protium (B1232500) with deuterium (B1214612) has a negligible effect on the time-averaged electronic distribution and, consequently, on properties like molecular orbital energies (HOMO/LUMO), dipole moment, and the electrostatic potential surface. This is because the electronic potential energy surface is independent of atomic masses.
However, the true impact of deuteration lies in its effect on vibrational energies, specifically the zero-point vibrational energy (ZPVE). The heavier deuterium atom leads to lower vibrational frequencies for C-D and S-D bonds compared to C-H and S-H bonds. This difference in ZPVE can influence the molecule's reactivity, a phenomenon known as the kinetic isotope effect (KIE). acs.org
Computational models can quantify these properties. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. frontiersin.org While the electronic component of the HOMO-LUMO gap would be nearly identical to that of non-deuterated 2-propanethiol (B166235), the vibrational contributions differ.
Table 1: Illustrative DFT-Calculated Electronic Properties of 2-propanethiol and this compound (Note: These values are representative examples of what DFT calculations would produce and are for illustrative purposes.)
| Property | 2-propanethiol (Calculated) | This compound (Calculated) | Significance |
| HOMO Energy | -9.5 eV | -9.5 eV | Indicates electron-donating ability. |
| LUMO Energy | +0.8 eV | +0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 10.3 eV | 10.3 eV | Relates to chemical reactivity and stability. frontiersin.org |
| Dipole Moment | 1.6 Debye | 1.6 Debye | Measures molecular polarity. |
Reactivity descriptors derived from DFT, such as electrophilicity indexes, can predict how this compound will interact with other molecules, for example, acting as an electrophile in reactions with biomolecules. nih.gov
Computational modeling is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, transition states, and intermediates. nih.govrsc.org For reactions involving this compound, DFT calculations can elucidate mechanisms by determining the activation energies and reaction enthalpies.
The primary use of a deuterated compound like this compound in mechanistic studies is to probe the KIE. If a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction, a primary KIE will be observed, meaning the deuterated compound will react slower than its non-deuterated counterpart. Secondary KIEs occur when the deuterium atoms are not directly involved in bond breaking/formation but are located near the reaction center. acs.org
For example, in the oxidation of the thiol group (-SD) or a nucleophilic attack by the thiolate anion, DFT can be used to model the transition state structures. By comparing the calculated activation barriers for the deuterated and non-deuterated species, a theoretical KIE can be determined and compared with experimental results to support or refute a proposed mechanism. nih.govescholarship.org This synergy between experimental KIE measurements and DFT calculations provides detailed insights into transition state geometries and bond reorganizations. acs.org
Table 2: Example of a DFT-Modeled Reaction Step for a Thiol (Note: This table illustrates the type of data generated from computational studies on reaction mechanisms.)
| Reaction Parameter | Reactant (R-SH) | Transition State | Product | Source |
| Relative Energy (kcal/mol) | 0.0 | +25.0 (Activation Barrier) | -15.0 | nih.gov |
| Key Bond Length (Å) | S-H: 1.34 | S-H: 1.55 (breaking) | S-H: --- | nih.gov |
| Calculated KIE (kH/kD) | - | 5.2 | - | acs.org |
Quantum-Classical Hybrid Computational Methodologies
For large, complex systems, such as this compound in a solvent or interacting with a biological macromolecule, full quantum mechanical calculations can be prohibitively expensive. Quantum-Classical hybrid methodologies offer a solution by partitioning the system. aps.org A small, chemically significant region (e.g., the this compound molecule) is treated with a high-level quantum mechanics (QM) method like DFT, while the larger, surrounding environment (e.g., water solvent molecules) is treated using less computationally demanding classical mechanics (CM) force fields. rsc.org
This QM/MM (Quantum Mechanics/Molecular Mechanics) approach allows for the simulation of dynamic processes, such as solvation effects on reactivity or the binding of the thiol to a metal surface, while still accurately describing the electronic changes in the reactive center. researchgate.net For deuterated compounds, this approach can model how the environment influences the vibrational modes and, consequently, the kinetic isotope effects. Hybrid quantum-classical algorithms are an emerging area, with some frameworks combining variational quantum algorithms on quantum computers with classical computation to determine molecular properties. arxiv.orgpolimi.it
In Silico Design of Deuterated Compounds for Specific Research Applications
Computational methods, often referred to as in silico approaches, are increasingly used to design molecules for specific purposes before they are synthesized. researchgate.netacs.org For deuterated compounds like this compound, this design process focuses on optimizing their utility in various research applications.
One major application is in mechanistic studies. Researchers can computationally screen various deuteration patterns on a molecule to determine which isotopic substitution will yield the most informative KIE for a specific reaction, thereby maximizing the insight gained from experiments. researchgate.net
Another key application is the design of stable labeled internal standards for use in mass spectrometry. researchgate.net While this compound's electronic properties are nearly identical to its non-deuterated analog, its mass is significantly different. This allows it to be used as an internal standard for quantifying 2-propanethiol in complex mixtures. In silico methods can predict fragmentation patterns in mass spectrometry, helping to ensure that the deuterated standard will behave predictably and not interfere with the analysis of the non-deuterated analyte. Computational design can also be applied in materials science, where introducing deuterium can alter material properties by reducing high-frequency molecular vibrations. researchgate.net
Advanced Spectroscopic Characterization of Deuterated Isopropyl Thiol
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. lookchem.com These vibrations are highly sensitive to the mass of the constituent atoms and the strength of the chemical bonds, making them ideal for studying the effects of isotopic substitution. lookchem.com
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in 2-propanethiol (B166235) to form 2-propane-d7-thiol, leads to predictable shifts in its vibrational spectra. The most significant changes are observed for vibrational modes involving the substituted hydrogen atoms. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. barc.gov.in Since deuterium is approximately twice as heavy as hydrogen, the frequencies of stretching and bending modes involving the C-D and S-D bonds are expected to be lower than their C-H and S-H counterparts.
For thiols in general, deuteration of the sulfhydryl (S-H) group to an S-D group results in a substantial shift in the Raman spectra. The C-S-H bending mode (βCSH), typically observed around 850-900 cm⁻¹, shifts to approximately 600-630 cm⁻¹ upon deuteration. rsc.org This represents a significant isotopic shift of about 250 cm⁻¹. rsc.org Concurrently, the C-S stretching vibration (νCS) often shifts to a higher wavenumber upon deuteration of the thiol proton. rsc.org
| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| 5 | A' | 2673 | S-H Stretch |
| 13 | A' | 853 | C-S-H Bend |
| 14 | A' | 616 | C-S Stretch |
| 1 | A' | 3142 | C-H Stretch |
| 2 | A' | 3111 | C-H Stretch |
This interactive table allows for sorting and searching of the calculated vibrational frequencies for 2-propanethiol.
Upon deuteration to this compound, the S-H stretching frequency at ~2673 cm⁻¹ would be expected to shift to a significantly lower wavenumber. Similarly, the C-H stretching and bending modes would also shift to lower frequencies, providing a clear spectral signature of the deuteration.
The distinct vibrational signatures of deuterated compounds like this compound are highly advantageous for the real-time, in-situ monitoring of chemical reactions. imaging.orgmt.com Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for continuous analysis of the reaction mixture without the need for sample extraction. acs.orgnih.gov
For instance, in reactions involving the thiol group, such as thiol-ene click reactions, FTIR spectroscopy can track the consumption of the thiol reactant by monitoring the disappearance of its characteristic vibrational bands (e.g., the S-H or S-D stretch). imaging.orgresearchgate.net The use of a deuterated thiol provides a spectral window free from interference from C-H modes of other reactants or solvents, enhancing the accuracy of kinetic studies. nih.gov This allows for a detailed understanding of reaction mechanisms, kinetics, and the influence of various parameters on the reaction outcome. mt.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds, offering the ability to determine the elemental composition and isotopic distribution with high accuracy and precision. nih.govresearchgate.net For this compound, HRMS is crucial for assessing its isotopic purity, which is a critical parameter for its application as an internal standard or in mechanistic studies. nih.govresearchgate.net
Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios (m/z). nih.gov For example, the mass difference between a hydrogen atom and a deuterium atom is approximately 1.0063 Da. A high-resolution mass spectrometer can easily resolve the signals from the fully deuterated this compound and its less-deuterated counterparts (e.g., d6, d5, etc.). researchgate.net
The process involves:
Accurate Mass Measurement: Determining the exact m/z of the molecular ion and its isotopologues.
Isotopologue Distribution Analysis: Measuring the relative intensities of the peaks corresponding to each isotopologue.
Correction for Natural Isotope Abundance: The measured intensities are corrected for the natural abundance of other isotopes (e.g., ¹³C, ³³S, ³⁴S) to accurately calculate the deuterium incorporation. researchgate.net
A unified equation can be employed to calculate the isotopic purity from the corrected intensities of the representative isotopolog ions. researchgate.net This rigorous analysis provides a reliable assessment of the isotopic enrichment of the this compound sample.
| Isotopologue | Molecular Formula | Theoretical m/z | Relative Abundance (%) |
|---|---|---|---|
| d7 | C₃D₇HS | 83.0786 | 98.5 |
| d6 | C₃HD₆HS | 82.0723 | 1.2 |
| d5 | C₃H₂D₅S | 81.0660 | 0.3 |
This interactive table presents a hypothetical example of the data obtained from an HRMS analysis to determine the isotopic purity of a this compound sample.
Advanced Spectroscopic Techniques in Food Analysis
In the field of food science, advanced spectroscopic techniques coupled with chromatography are essential for the analysis of volatile compounds that contribute to the aroma and flavor of food products. mdpi.comresearchgate.net Due to the complexity of food matrices, accurate quantification of these volatile compounds often requires the use of internal standards. nih.gov
Deuterated volatile compounds, such as this compound, are ideal internal standards for gas chromatography-mass spectrometry (GC-MS) based methods. nih.govmdpi.com They share very similar chemical and physical properties with their non-deuterated analogs, meaning they behave almost identically during sample preparation (e.g., extraction, concentration) and chromatographic separation. mdpi.com However, their higher mass allows them to be easily distinguished and quantified by the mass spectrometer.
For example, in the analysis of volatile sulfur compounds in foods like dry-cured ham or Welsh onions, this compound could be added to the sample at a known concentration at the beginning of the analytical process. nih.govmdpi.com By comparing the peak area of the analyte (e.g., the naturally occurring 2-propanethiol) to the peak area of the deuterated internal standard, a precise and accurate quantification can be achieved, compensating for any sample loss or variations in instrument response. This stable isotope dilution analysis (SIDA) is considered a gold-standard quantification technique in food analysis. mdpi.comnih.gov
The use of such advanced methods is critical for quality control, authenticity assessment, and understanding the chemical changes that occur during food processing and storage. mdpi.compageplace.de
Applications in Biochemical and Metabolic Pathway Investigations
Tracers in Elucidating Biosynthetic Pathways
Isotopically labeled tracers are instrumental in mapping the intricate networks of biosynthetic pathways. By introducing a deuterated compound into a biological system, scientists can follow the incorporation of the deuterium (B1214612) label into various metabolites, thereby revealing the sequence of enzymatic reactions and pathway intermediates.
The formation of volatile aroma compounds, particularly those containing sulfur, is a key area of food science and biotechnology research. tno.nl 2-Propane-d7-thiol can be used as an internal standard or a tracer to study the biogenesis of sulfur-containing flavor compounds like its non-deuterated counterpart, 2-propanethiol (B166235), which is found in foods such as onions. nih.gov
In studies investigating the formation of volatile thiols during fermentation or food processing, stable isotope dilution assays are often employed for accurate quantification. researchgate.net By adding a known amount of a deuterated standard like this compound to a sample, researchers can correct for losses during sample preparation and analysis, leading to more precise measurements of the corresponding unlabeled aroma compound. This technique is crucial for understanding how different processing conditions or microbial strains influence the final flavor profile of products.
Research findings: While direct studies citing the use of this compound in aroma biogenesis were not prevalent in the search results, the methodology is well-established. For example, deuterated precursors are used to trace the formation of polyfunctional thiols in wine, elucidating their origins from non-volatile precursors present in the grape must. This approach allows for the differentiation between thiols released from precursors and those formed de novo during fermentation. The application of this compound would follow a similar principle to trace the origins and transformations of short-chain alkyl thiols in various food systems.
Understanding the flow of essential elements like carbon and sulfur through metabolic networks, known as flux analysis, is fundamental to systems biology. Deuterium metabolic imaging (DMI) and mass spectrometry-based techniques utilize deuterated substrates to track metabolic activity non-invasively. nih.govnih.gov
This compound, with its deuterated carbon backbone and sulfur atom, can serve as a dual tracer. When introduced into a cellular system, its metabolism can be monitored to understand how both carbon and sulfur atoms are incorporated into other molecules. This provides a dynamic picture of metabolic pathways, such as amino acid metabolism, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. nih.gov The heavier isotopic signature of the deuterated fragments allows them to be distinguished from their natural abundance counterparts by mass spectrometry.
Detailed research findings: Studies have successfully used various deuterated tracers, such as [6,6'-²H₂]glucose and [2,2,2'-²H₃]acetate, to quantify metabolic pathways like glycolysis and the TCA cycle. nih.gov The use of a deuterated thiol like this compound would enable researchers to specifically probe pathways involving sulfur-containing metabolites. For instance, its metabolic breakdown could be tracked to reveal the flux through pathways leading to the synthesis of cysteine, methionine, or other sulfur-containing biomolecules. This is particularly relevant in studying the metabolic response of organisms to different nutrient conditions or stresses. The analysis of isotopologue distribution in downstream metabolites would provide quantitative data on the relative contributions of different pathways to the synthesis of key biomolecules.
Studies of Protein Dynamics and Conformation using Deuterium Labeling
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions and conformational changes. numberanalytics.combiophysics.org Deuterium labeling is a cornerstone technique for investigating these dynamics.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation, dynamics, and interactions. thermofisher.comnih.gov The technique relies on the exchange of labile amide protons on the protein backbone with deuterium atoms from a deuterated solvent (like D₂O). wikipedia.org The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a window into the protein's structure and flexibility. thermofisher.com
While this compound itself is not directly used as the primary labeling reagent in standard HDX-MS (which uses deuterated buffer), the principles of deuterium labeling are central. The use of deuterated reagents is fundamental to the entire workflow, from sample preparation to analysis, to minimize back-exchange—the unwanted loss of the incorporated deuterium label. nih.gov Small deuterated molecules can be crucial in developing and optimizing HDX-MS methodologies, for instance, in the creation of specialized microfluidic chips for analysis that require subzero temperatures to reduce back-exchange. nih.gov
Table 1: Key Aspects of HDX-MS
| Feature | Description | Relevance |
|---|---|---|
| Principle | Measures the rate of exchange between protein amide hydrogens and deuterium from a solvent. thermofisher.com | Provides data on solvent accessibility, protein structure, and conformational changes. thermofisher.com |
| Process | Protein is incubated in D₂O, the exchange is quenched by low pH and temperature, the protein is digested, and peptides are analyzed by MS. wikipedia.orgthermofisher.com | Allows for localized analysis of deuterium uptake across the protein sequence. nih.gov |
| Application | Maps protein-ligand binding sites, identifies allosteric effects, and characterizes conformational changes. thermofisher.com | Crucial for drug discovery and understanding protein function. |
| Challenge | Back-exchange (loss of deuterium) can compromise data accuracy. nih.govnih.gov | Requires specialized equipment and careful experimental design to minimize. |
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a vital technique for determining the structure and dynamics of proteins that are not amenable to traditional methods like X-ray crystallography or solution NMR, such as large protein complexes and membrane proteins. nih.govnih.gov
Deuteration of proteins is a key strategy in ssNMR to simplify complex spectra and enhance resolution. By replacing protons with deuterons, the strong ¹H-¹H dipolar couplings are removed, leading to narrower spectral lines. researchgate.net While uniform deuteration of the protein is common, site-specific labeling using deuterated precursors can provide more targeted information. Although direct use of this compound for labeling proteins is not a standard method, the principles of using deuterated small molecules are relevant. For example, deuterated amino acids are used to synthesize proteins with specific labels for ssNMR studies. The application of ²H ssNMR allows for the simultaneous measurement of both structural and dynamic information, particularly when using oriented samples. nih.gov
Detailed research findings: ²H ssNMR has been successfully applied to study the structure and dynamics of membrane proteins like bacteriorhodopsin and gramicidin. nih.gov These studies demonstrate that by using oriented samples, it is possible to obtain detailed information on both the static structure and the motional dynamics of specific protein segments. Furthermore, techniques like ²H-DNP (Dynamic Nuclear Polarization) enhanced ²H-¹³C ssNMR correlation spectroscopy can provide significant signal enhancements, enabling the study of biologically relevant systems with high resolution. rsc.org
Research on Metabolic Stability and Switching in Chemical Entities
The metabolic stability of a drug candidate is a critical parameter in its development, as it determines the compound's half-life and dosage regimen. The introduction of deuterium at a site of metabolic attack can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).
When a C-H bond is cleaved in the rate-determining step of a metabolic reaction, replacing the hydrogen with a deuterium (C-D) can slow down the reaction because the C-D bond is stronger. This strategy, known as "deuterium-reinforced" or "heavy" drug design, can be used to improve the metabolic stability of a drug. juniperpublishers.com
Furthermore, if a compound has multiple metabolic pathways, blocking one pathway through deuteration can shift the metabolism towards the alternative routes, an effect called "metabolic switching". osti.gov This can be advantageous if the blocked pathway leads to the formation of toxic metabolites. juniperpublishers.com
Detailed research findings: The application of deuteration to alter metabolic pathways has been demonstrated for various compounds. For example, in the case of nevirapine, a deuterated analog showed a significant reduction in covalent binding to hepatic proteins, which is linked to its toxicity. juniperpublishers.com This was attributed to metabolic switching. Similarly, for the drug antipyrine, which is metabolized by multiple alternate pathways, deuterium substitution at different positions on the molecule was shown to shift the metabolic pathway, depressing the oxidation of the deuterated methyl group and favoring other routes. osti.gov
For 2-propanethiol, metabolism in humans is expected to involve oxidation of the sulfur atom and conjugation reactions. Introducing deuterium to form this compound would likely slow down any metabolic reactions that involve the cleavage of a C-D bond on the isopropyl group. While direct studies on this compound's metabolic stability were not found, the principles of KIE suggest that its rate of metabolism via pathways involving C-H bond cleavage would be slower than its non-deuterated counterpart. This could potentially alter its pharmacokinetic profile and any associated toxicity.
Emerging Research Directions and Future Perspectives
Integration of Deuterated Thiols in Multi-Omics Research
Multi-omics, an approach that integrates data from various "-omics" fields like genomics, proteomics, and metabolomics, aims to provide a comprehensive understanding of complex biological systems. researchgate.net Stable isotope labeling is an indispensable technique in these studies, allowing for precise quantification and tracing of molecules at a systemic level. adesisinc.comthieme-connect.de Deuterated thiols, including 2-propane-d7-thiol, are emerging as critical components in this research area, particularly in redox proteomics and metabolomics.
In redox proteomics, which focuses on the cysteine thiol modifications that regulate protein function and signaling, deuterated reagents are used for differential isotopic labeling. nih.gov For instance, light and heavy isotope-coded reagents can label cysteine thiols from different sample states (e.g., control vs. treated), allowing for their relative quantification by mass spectrometry. nih.gov This approach helps in profiling the redox state of thousands of protein thiols simultaneously, providing insights into cellular responses to oxidative stress. nih.govnih.gov The glutathione (B108866) and coenzyme A thiol/disulfide redox systems are central to bacterial protection from oxidative stress, and studying these pathways can be enhanced with deuterated tracers. nih.gov
In metabolomics, deuterated compounds like this compound serve as ideal internal standards for mass spectrometry-based quantification. mdpi.commdpi.com The analysis of thiols in complex biological matrices is challenging due to their reactivity and low concentrations. cornell.edu Using a deuterated analog of the target analyte, which co-elutes chromatographically but is distinct in mass, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. acs.org This is crucial for studying the role of thiols in metabolic pathways, such as those involving bile acids, vitamins, and nitrogen metabolism, which can be significantly affected by external factors like lead exposure. nih.gov The integration of deuterated standards is a key component in developing robust analytical methods for large-scale metabolomic profiling. mdpi.com
Development of Novel Deuteration Reagents and Catalytic Systems
The synthesis of deuterated compounds is continually advancing through the development of innovative reagents and catalytic systems designed to be more efficient, selective, and sustainable. A significant trend is the move away from expensive deuterium (B1214612) sources like D2 gas or harsh deuterated reductants (e.g., LiAlD4) toward the use of heavy water (D2O) as an inexpensive and readily available deuterium source. nju.edu.cnspringernature.comrsc.org
Recent breakthroughs include the use of photoredox catalysis, where visible light mediates the deuteration process under mild conditions. rsc.orgnih.gov These systems often employ a cooperative catalytic approach, merging a photocatalyst with a thiol co-catalyst. rsc.org The thiol can reversibly exchange its proton with D2O, acting as a deuterium atom transfer agent to a substrate radical, thereby enabling the incorporation of deuterium. nih.govd-nb.info This strategy has been successfully applied to the deuteration of a wide array of compounds, including aldehydes and pharmaceuticals. rsc.orgnih.gov
New transition-metal catalytic systems are also being explored. For example, a ruthenium pincer complex, used with a catalytic amount of a thiol as a transient cooperative ligand, has been shown to achieve the hydrogenative perdeuteration of alkenes using H2 and D2O. springernature.com This method allows for the incorporation of multiple deuterium atoms in a single step. springernature.com Other research has focused on developing novel iodine(III) reagents, such as vinylbenziodoxolones, for the vinylation of thiols, where deuterium labeling experiments have been instrumental in elucidating the reaction mechanisms. diva-portal.org
Table 1: Emerging Catalytic Systems for Deuteration Reactions
| Catalytic System | Deuterium Source | Key Features | Relevant Research |
|---|---|---|---|
| Photoredox (e.g., 4CzIPN) + Thiol Co-catalyst | D2O | Mild, visible-light mediated; general approach for aldehydes; high deuterium incorporation. | nih.gov |
| TBADT Photocatalyst + Thiol Co-catalyst | D2O | Effective for formyl C-H and hydridic C(sp3)-H bonds in feedstock chemicals and pharmaceuticals. | rsc.org |
| Ruthenium Pincer Complex + Thiol Ligand | D2O + H2 | Achieves single-step hydrogenative perdeuteration of alkenes. | springernature.com |
| Peptide-derived Thiol Catalysts | D2O | Enables asymmetric deuterofunctionalization of olefins with high enantioselectivity. | researchgate.net |
Expansion of Deuterated Thiol Applications in Environmental Analytical Methods
The accurate detection and quantification of thiols in environmental samples is of growing importance due to their roles as pollutants, signaling molecules, and intermediates in biogeochemical cycles. However, their analysis is complicated by the complexity of environmental matrices and the low concentrations at which thiols are often present. cornell.edu Deuterated thiols like this compound offer a powerful solution as internal standards for stable isotope dilution analysis (SIDA). acs.org
While direct applications in soil or water analysis are still an emerging area, the methodologies developed for complex matrices like wine are highly transferable. mdpi.comacs.org Wine analysis requires the quantification of potent aromatic thiols at ultratrace levels (ng/L). cornell.eduacs.org Researchers have developed robust methods using a derivatizing agent, such as 4,4′-dithiodipyridine (DTDP), to stabilize the thiols, followed by solid-phase extraction (SPE) and analysis by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS). acs.org The use of polydeuterated internal standards in this process is critical for achieving the necessary accuracy and precision. acs.org These methods overcome challenges like low ionization efficiency and matrix interference, which are also prevalent in environmental analysis. mdpi.com
The expansion of such validated analytical techniques to environmental monitoring could enable more reliable tracking of volatile sulfur compounds and other thiols, contributing to a better understanding of pollution sources and environmental chemistry. The commercial availability of deuterated thiol standards is a key factor in the broader adoption of these advanced analytical methods. mdpi.com
Table 2: Analytical Approaches for Thiol Quantification Applicable to Environmental Samples
| Technique | Derivatization Agent | Role of Deuterated Thiol | Key Advantages |
|---|---|---|---|
| HPLC-MS/MS | 4,4′-dithiodipyridine (DTDP) | Internal Standard for SIDA | High accuracy and precision; suitable for ultratrace levels in complex matrices. |
| UPC²-MS/MS | 4,4′-dithiodipyridine (DTDP) | Preferred Internal Standard | Improved sensitivity over other LC methods; reduces need for sample pre-concentration. |
| GC-MS | Various | Internal Standard | Established technique for volatile compounds. |
UPC²-MS/MS: Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry mdpi.comacs.org
Advances in Automated Synthesis of Isotopic Compounds
The increasing demand for isotopically labeled compounds in research and diagnostics has spurred significant progress in the automation of their synthesis. thieme-connect.de Automated synthesis platforms offer improved reproducibility, higher yields, and enhanced safety, particularly when dealing with short-lived radioisotopes. openmedscience.comnih.gov While much of the development has been driven by the needs of PET radiopharmaceuticals (e.g., compounds labeled with ¹¹C or ¹⁸F), the underlying technologies are readily applicable to the production of stable isotope-labeled molecules like this compound. adesisinc.comopenmedscience.comnih.gov
Modern automated synthesizers and robotic systems can handle a wider range of chemical reactions and can be reprogrammed quickly to produce different labeled compounds. openmedscience.com Emerging trends include the use of microfluidic or flow chemistry platforms, which allow for rapid and efficient synthesis in small volumes. adesisinc.com This approach minimizes reagent use, reduces synthesis times, and provides precise control over reaction conditions, resulting in higher yields and purer products. adesisinc.comopenmedscience.com
Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are well-suited for automation and isotopic labeling. thieme-connect.de The efficiency and modularity of MCRs have the potential to streamline the synthesis of a wide range of isotopically labeled compounds. thieme-connect.de These advancements are making the synthesis of compounds like this compound more cost-effective and accessible to the broader scientific community. adesisinc.com
Table 3: Technologies in Automated Isotopic Synthesis
| Technology | Description | Advantages for Isotopic Labeling |
|---|---|---|
| Automated Synthesizers | Computer-controlled modules that perform multi-step chemical syntheses. | Increased reliability, flexibility, and reproducibility; crucial for GMP compliance. nih.gov |
| Robotic Systems | Automate the entire workflow from reagent handling to purification and quality control. | Reduces synthesis time and minimizes human error, improving efficiency. openmedscience.com |
| Microfluidics/Flow Chemistry | Reactions are performed in continuous-flow reactors with micro-scale channels. | Rapid and efficient synthesis, minimal reagent use, precise process control, higher yields. adesisinc.comopenmedscience.com |
| Multicomponent Reactions (MCRs) | Convergent, one-pot reactions to build complex molecules from simple precursors. | High efficiency, speed, and compatibility with automation for generating diverse labeled molecules. thieme-connect.de |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
